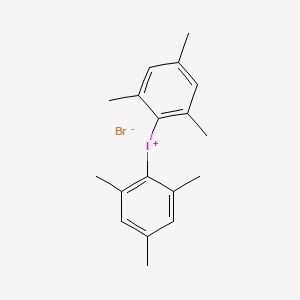
Bis(2,4,6-trimethylphenyl)iodanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,4,6-trimethylphenyl)iodanium bromide is an organoiodine compound that features an iodonium ion bonded to two 2,4,6-trimethylphenyl groups and a bromide counterion. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-iodine bonds. It is a member of the iodonium salts family, which are widely used as reagents in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,4,6-trimethylphenyl)iodanium bromide typically involves the reaction of iodine with 2,4,6-trimethylphenyl compounds in the presence of a bromide source. One common method is the reaction of iodine with 2,4,6-trimethylphenylboronic acid in the presence of a bromide salt, such as sodium bromide, under oxidative conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,4,6-trimethylphenyl)iodanium bromide undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions where the iodonium ion acts as an oxidizing agent.
Substitution: The compound is commonly used in substitution reactions where the iodonium ion is replaced by other nucleophiles.
Coupling Reactions: It is used in coupling reactions to form carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include oxidizing agents like hydrogen peroxide or peracids.
Substitution Reactions: Nucleophiles such as amines, thiols, or carboxylates are used under mild conditions, often in the presence of a base.
Coupling Reactions: Catalysts like palladium or copper are used along with ligands to facilitate the coupling process.
Major Products Formed
Oxidation: The major products are often oxidized derivatives of the starting materials.
Substitution: The products are typically substituted aromatic compounds
Eigenschaften
CAS-Nummer |
59431-10-6 |
|---|---|
Molekularformel |
C18H22BrI |
Molekulargewicht |
445.2 g/mol |
IUPAC-Name |
bis(2,4,6-trimethylphenyl)iodanium;bromide |
InChI |
InChI=1S/C18H22I.BrH/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6;/h7-10H,1-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
CUIHKSIXXAAONN-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)[I+]C2=C(C=C(C=C2C)C)C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















